(4-Fluoro-3'-methyl[1,1'-biphenyl]-3-yl)-methanamine
Overview
Description
(4-Fluoro-3’-methyl[1,1’-biphenyl]-3-yl)-methanamine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a fluorine atom and a methyl group attached to the biphenyl structure, along with a methanamine group
Mechanism of Action
Target of Action
The primary target of (4-Fluoro-3’-methyl[1,1’-biphenyl]-3-yl)-methanamine is the enzyme dihydroorotate dehydrogenase (DHO-DH) . This enzyme plays a crucial role in the de novo synthesis of pyrimidine .
Mode of Action
(4-Fluoro-3’-methyl[1,1’-biphenyl]-3-yl)-methanamine interacts with its target, DHO-DH, by inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to significant changes in cellular processes .
Biochemical Pathways
The inhibition of DHO-DH by (4-Fluoro-3’-methyl[1,1’-biphenyl]-3-yl)-methanamine affects the de novo pyrimidine biosynthesis pathway . This pathway is responsible for the production of pyrimidine nucleotides, which are essential components of DNA and RNA. The disruption of this pathway can lead to a decrease in the synthesis of these nucleotides, affecting various downstream cellular processes .
Pharmacokinetics
It’s known that the compound needs to be present continuously to exert its inhibitory effect
Result of Action
The inhibition of DHO-DH and the subsequent disruption of the de novo pyrimidine biosynthesis pathway by (4-Fluoro-3’-methyl[1,1’-biphenyl]-3-yl)-methanamine can lead to growth inhibition in certain cell types . For instance, studies have shown growth inhibition in L1210 leukemia cells and M5 melanoma cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3’-methyl[1,1’-biphenyl]-3-yl)-methanamine typically involves several steps, starting with the preparation of the biphenyl core. One common method involves the Suzuki coupling reaction, where a boronic acid derivative of one phenyl ring is coupled with a halogenated phenyl ring in the presence of a palladium catalyst. The introduction of the fluorine atom can be achieved through electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI). The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride. Finally, the methanamine group can be added through reductive amination of the corresponding aldehyde or ketone using a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of (4-Fluoro-3’-methyl[1,1’-biphenyl]-3-yl)-methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-3’-methyl[1,1’-biphenyl]-3-yl)-methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the biphenyl rings.
Addition: Nucleophilic addition reactions can occur at the methanamine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorosulfonic acid (HSO3Cl) are commonly employed.
Addition: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are used for addition reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, and addition reactions can lead to the formation of complex derivatives.
Scientific Research Applications
(4-Fluoro-3’-methyl[1,1’-biphenyl]-3-yl)-methanamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-1,1’-biphenyl: A similar compound with a fluorine atom but lacking the methyl and methanamine groups.
3-Methyl-1,1’-biphenyl: A compound with a methyl group but without the fluorine and methanamine groups.
4-Fluoro-3’-methylbiphenyl: A compound with both fluorine and methyl groups but lacking the methanamine group.
Uniqueness
(4-Fluoro-3’-methyl[1,1’-biphenyl]-3-yl)-methanamine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the methyl group influences its steric and electronic characteristics. The methanamine group provides additional functionality, allowing for further derivatization and interaction with biological targets.
Properties
IUPAC Name |
[2-fluoro-5-(3-methylphenyl)phenyl]methanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c1-10-3-2-4-11(7-10)12-5-6-14(15)13(8-12)9-16/h2-8H,9,16H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCAQKMUNIKXNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)F)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001244356 | |
Record name | 4-Fluoro-3′-methyl[1,1′-biphenyl]-3-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001244356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946726-98-3 | |
Record name | 4-Fluoro-3′-methyl[1,1′-biphenyl]-3-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946726-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-3′-methyl[1,1′-biphenyl]-3-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001244356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.